![molecular formula C14H20N2O5 B6180558 6-(2-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid CAS No. 2580215-67-2](/img/no-structure.png)
6-(2-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-(2-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C14H20N2O5 . The tert-butoxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of this compound could involve the use of the Boc group as a protecting group for amines. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed in amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a carboxylic acid group, and an amine group protected by a Boc group . The InChI code for this compound is 1S/C14H20N2O5/c1-14(2,3)21-13(20)15-6-9-4-5-11-16-10(12(18)19)8-17(11)7-9/h4-5,7-8H,6H2,1-3H3,(H,15,20)(H,18,19) .Chemical Reactions Analysis
The chemical reactions involving this compound could include the addition and removal of the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed in amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 296.32 . It is a powder at room temperature . The InChI code for this compound is 1S/C14H20N2O5/c1-14(2,3)21-13(20)15-6-9-4-5-11-16-10(12(18)19)8-17(11)7-9/h4-5,7-8H,6H2,1-3H3,(H,15,20)(H,18,19) .Mechanism of Action
The mechanism of action for this compound in chemical reactions could involve the addition and removal of the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed in amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(2-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid involves the protection of the amine group, followed by the reaction with 2-bromopyridine-6-carboxylic acid and subsequent deprotection of the amine group.", "Starting Materials": [ "2-bromopyridine-6-carboxylic acid", "tert-butyl carbamate", "N,N-dimethylformamide", "triethylamine", "ethyl chloroformate", "sodium bicarbonate", "acetic acid", "water" ], "Reaction": [ "Protection of amine group: Dissolve tert-butyl carbamate in N,N-dimethylformamide and add triethylamine. Cool the solution to 0°C and add ethyl chloroformate dropwise. Stir the mixture for 30 minutes and then add 2-bromopyridine-6-carboxylic acid. Stir the mixture for 12 hours at room temperature.", "Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure.", "Deprotection of amine group: Dissolve the protected product in acetic acid and add sodium bicarbonate. Stir the mixture for 2 hours at room temperature. Extract the mixture with ethyl acetate and wash the organic layer with water. Dry over sodium sulfate and concentrate under reduced pressure.", "Purification: Purify the crude product by column chromatography using a suitable solvent system." ] } | |
CAS RN |
2580215-67-2 |
Molecular Formula |
C14H20N2O5 |
Molecular Weight |
296.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.